molecular formula K2CO3· nH2O (n = 0 or 1,5)<br>K2CO3<br>CK2O3 B104465 Potassium carbonate CAS No. 584-08-7

Potassium carbonate

Cat. No. B104465
CAS RN: 584-08-7
M. Wt: 138.205 g/mol
InChI Key: BWHMMNNQKKPAPP-UHFFFAOYSA-L
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Patent
US05938969

Procedure details

For example the method might involve nebulizing an aqueous solution of sodium or potassium hydroxide to generate an aerosol of droplets of size less than about 10 μm, contacting the aerosol with carbon dioxide gas, and drying the droplets in the aerosol, so as to form an aerosol of dry particles of sodium or potassium carbonate and/or bicarbonate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Na:1].[OH-:2].[K+:3].[C:4](=[O:6])=[O:5]>>[Na:1].[C:4](=[O:2])([O-:6])[O-:5].[K+:3].[K+:3].[C:4](=[O:2])([OH:6])[O-:5] |f:1.2,5.6.7,^1:0,6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
drying the droplets in the aerosol

Outcomes

Product
Name
Type
product
Smiles
[Na]
Name
Type
product
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Type
product
Smiles
C([O-])(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.